molecular formula C42H18N2O6 B1583739 Vat brown 1 CAS No. 2475-33-4

Vat brown 1

Cat. No.: B1583739
CAS No.: 2475-33-4
M. Wt: 646.6 g/mol
InChI Key: DCYIADGZPJOOFN-UHFFFAOYSA-N
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Description

Vat brown 1, also known as Cibanone Brown BR, is a carbazole derivative of anthraquinone. It belongs to the class of vat dyes, which are known for their excellent color fastness properties. Vat dyes are insoluble in water and must be reduced to their leuco form to be applied to textiles. Once applied, they are oxidized back to their insoluble form, providing vibrant and durable colors .

Preparation Methods

The preparation of Vat brown 1 involves several synthetic steps:

    Acylation of 1,5-diaminoanthraquinone: This step produces 1-amino-5-benzamidoanthraquinone through acidic hydrolysis.

    Bromination: 1-aminoanthraquinone undergoes acylation and bromination to form 1-benzamido-4-bromoanthraquinone.

    Condensation Reaction: The condensation of 1-amino-5-benzamidoanthraquinone and 1-benzamido-4-bromoanthraquinone results in a condensate of this compound.

    Ring Closing and Oxidation: The final product, this compound, is obtained through a ring-closing reaction followed by oxidation.

Chemical Reactions Analysis

Vat brown 1 undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of Vat brown 1 involves its reduction to a soluble leuco form, which can penetrate textile fibers. Upon oxidation, it reverts to its insoluble form, providing a durable and vibrant color. The molecular targets include the hydroxyl and keto groups in the anthraquinone structure, which undergo redox reactions .

Comparison with Similar Compounds

Vat brown 1 is unique among vat dyes due to its carbazole derivative structure. Similar compounds include:

This compound stands out due to its specific synthetic route and the unique properties imparted by its carbazole derivative structure.

Properties

IUPAC Name

17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1,3(16),4,6(15),8,10,12,18,21,23,25,28,31(44),32(41),34,36,38,42-octadecaene-7,14,20,27,33,40-hexone
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InChI

InChI=1S/C42H18N2O6/c45-37-17-7-1-3-9-19(17)39(47)29-25(37)15-13-23-27-28-24-14-16-26-30(40(48)20-10-4-2-8-18(20)38(26)46)34(24)44-36(28)32-31(35(27)43-33(23)29)41(49)21-11-5-6-12-22(21)42(32)50/h1-16,43-44H
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InChI Key

DCYIADGZPJOOFN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C6C7=C(C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)NC6=C1C(=C5N4)C(=O)C2=CC=CC=C2C1=O
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Description Data deposited in or computed by PubChem

Molecular Formula

C42H18N2O6
Record name VAT BROWN 1
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DSSTOX Substance ID

DTXSID7026283
Record name Vat brown 1
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Molecular Weight

646.6 g/mol
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Physical Description

Vat brown 1 is a fine, dark brown to black crystalline powder with a slight odor. (NTP, 1992)
Record name VAT BROWN 1
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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CAS No.

2475-33-4, 104491-90-9, 241813-60-5, 37400-11-6, 39456-84-3
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Record name 16,23-Dihydronaphth[2′,3′:6,7]indolo[2,3-c]dinaphtho[2,3-a:2′,3′-i]carbazole-5,10,15,17,22,24-hexone
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Record name C.I. Vat Brown 1
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Record name C.I. Vat Brown 44
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Record name Naphth(2',3':6,7)indolo(2,3-c)dinaphtho(2,3-a:2',3'-i)carbazole-5,10,15,17,22,24-hexone, 16,23-dihydro-
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Melting Point

greater than 572 °F (NTP, 1992)
Record name VAT BROWN 1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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